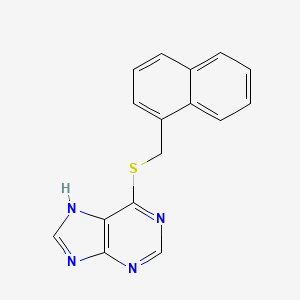

6-((Naphthalen-1-ylmethyl)thio)-7H-purine

概要

説明

「PU 02」は、5-HT3受容体の負のアロステリックモジュレーターとして知られる化合物ですこれは6-メルカプトプリンの誘導体であり、様々なアッセイにおいて有意な生物学的活性を示しています .

準備方法

「PU 02」の合成には、6-メルカプトプリンを特定の試薬と制御された条件下で反応させることが含まれます。一般的な合成経路には、以下が含まれます。

出発原料: 6-メルカプトプリンとその他の試薬。

反応条件: 反応は通常、触媒の存在下で、特定の温度と圧力条件で行われます。

工業生産: 工業生産方法には、最終製品の高収率と純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります.

化学反応の分析

「PU 02」は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: 還元反応は、化合物の構造を変更し、異なる誘導体をもたらす可能性があります。

置換: 置換反応は、1つの官能基を別の官能基と置き換えることで、化合物の性質を変更します。

一般的な試薬と条件: 一般的な試薬には、酸化剤、還元剤、触媒などがあります。条件は、目的の反応と生成物によって異なります。

科学的研究の応用

"6-((Naphthalen-1-ylmethyl)thio)-7H-purine" is a chemical compound with the molecular formula C16H12N4S . It is also known by several synonyms, including this compound, PU 02, and 313984-77-9 .

Here's an overview of its scientific research applications based on the available data:

1. Molecular Structure and Identification

- PubChem Information : "this compound" is identified in PubChem with CID 720937 . PubChem provides details on its structure, chemical names, physical and chemical properties, classification, and patents .

- Nomenclature : The IUPAC name is 6-(naphthalen-1-ylmethylsulfanyl)-7H-purine .

- Descriptors : Key descriptors include InChI (InChI=1S/C16H12N4S/c1-2-7-13-11(4-1)5-3-6-12(13)8-21-16-14-15(18-9-17-14)19-10-20-16/h1-7,9-10H,8H2,(H,17,18,19,20)) and InChIKey (BGMSTNYJYPSLHN-UHFFFAOYSA-N) .

2. Anti-Tubercular Agents

- DprE1 Inhibitors : Purine derivatives, including those structurally related to "this compound", have been identified as potent antitubercular agents . These compounds inhibit DprE1, an enzyme crucial for Mycobacterium tuberculosis (Mtb) .

- Structure-Activity Relationships : Research on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines has shown the importance of the 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity. This finding opens possibilities for structural modifications at the 2 and 6 positions of the purine core .

- MIC99 Values : Certain derivatives have demonstrated exceptional anti-TB activity, outperforming purin-6-one compounds against the drug-susceptible strain Mtb H37Rv, with MIC99 values of 1 µM .

- In Vitro Studies : The inhibition of DprE1 by 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines has been confirmed through radiolabelling experiments in Mtb H37Rv in vitro .

- Molecular Modeling : Structure-binding relationships between selected purines and DprE1 have been studied using molecular modeling and dynamic simulations, which revealed key structural features for effective drug-target interaction .

3. Other Potential Applications

- Treatment of Ischemia : Purine derivatives are noted for reducing tissue damage .

- Modulators of Protein Methylation : Substituted purine and 7-deazapurine compounds are relevant to pharmaceutical compositions and methods of treating disorders where DOT1L-mediated protein methylation is involved, such as cancer and neurological disorders .

- Purinergic System : The purinergic system, which involves purine signaling, is a pharmacological target for modulating immunity, inflammation, and organ function in immune-mediated inflammatory diseases (IMIDs) .

作用機序

「PU 02」の作用機序は、5-HT3受容体との相互作用を含みます。負のアロステリックモジュレーターとして、活性部位とは異なる部位に結合し、受容体のコンフォメーションを変更し、活性を低下させます。 このモジュレーションは、受容体のシグナル伝達経路に影響を与え、様々な生物学的効果をもたらします .

類似化合物との比較

「PU 02」は、以下のような他の類似化合物と比較することができます。

6-メルカプトプリン: 「PU 02」の基となる親化合物。

その他の5-HT3受容体モジュレーター: 5-HT3受容体をモジュレートする化合物。正のモジュレーターと負のモジュレーターが含まれます。

ユニークな特性: “PU 02” は、5-HT3受容体に対する特異的な結合親和性とモジュレーションにおいてユニークであり、研究や潜在的な治療用途において貴重なツールとなっています.

生物活性

6-((Naphthalen-1-ylmethyl)thio)-7H-purine, a derivative of purine, has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₆H₁₂N₄S

- Chemical Structure : The compound features a naphthalene moiety linked via a thioether bond to the purine core, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study synthesized several derivatives and tested their anti-proliferative effects against various cancer cell lines:

Key Findings:

- IC₅₀ Values : The derivative 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) exhibited an IC₅₀ value of 6.09 µg/mL against HepG2 liver cancer cells, indicating potent anti-cancer activity .

- Mechanism of Action : NMSP was found to induce S-phase cell cycle arrest and apoptosis in HepG2 cells through a mitochondria-dependent pathway, as evidenced by Western blot analyses .

Antimycobacterial Activity

The compound has also shown promise in the treatment of tuberculosis. A study on purine derivatives identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent antimycobacterial agent:

Key Findings:

- Minimum Inhibitory Concentration (MIC) : This compound demonstrated an MIC of 1 µM against Mycobacterium tuberculosis (Mtb) H37Rv, with effective activity against drug-resistant strains .

- Target Identification : The mechanism involves inhibition of DprE1, an essential enzyme for mycobacterial cell wall biosynthesis. Mutations in the dprE1 gene were identified in resistant Mtb strains, confirming its role as a target for these purine derivatives .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound and its derivatives can be attributed to specific structural features:

| Compound | Substitution | Biological Activity | MIC/IC₅₀ |

|---|---|---|---|

| NMSP | β-Naphthalene | Anti-cancer | 6.09 µg/mL |

| Compound 10 | Morpholino | Antimycobacterial | 1 µM |

Insights from SAR Studies:

- Substituent Importance : The presence of the naphthalenylmethyl group is crucial for enhancing biological activity against both cancer and mycobacterial targets .

- Potential Modifications : Further modifications at positions 2 and 6 of the purine core may yield compounds with improved efficacy and reduced toxicity .

Case Studies

A systematic review of several studies illustrates the diverse applications of this compound:

- Cancer Cell Lines : In vitro studies consistently show that derivatives with naphthalene substitutions exhibit significant anti-proliferative effects across various cancer cell lines.

- Tuberculosis Treatment : The identification of specific molecular targets such as DprE1 underscores the potential for developing targeted therapies against resistant strains of Mtb.

特性

IUPAC Name |

6-(naphthalen-1-ylmethylsulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-2-7-13-11(4-1)5-3-6-12(13)8-21-16-14-15(18-9-17-14)19-10-20-16/h1-7,9-10H,8H2,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMSTNYJYPSLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NC=NC4=C3NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。